molecular formula C23H23NO5 B11318633 Butyl 3-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Butyl 3-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11318633
M. Wt: 393.4 g/mol
InChI Key: HUPFMJVAHZPJSU-UHFFFAOYSA-N
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Description

BUTYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

BUTYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzoxepine ring and the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

BUTYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of BUTYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

butyl 3-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C23H23NO5/c1-3-4-11-29-23(26)17-6-5-7-19(14-17)24-22(25)16-10-12-28-21-9-8-20(27-2)15-18(21)13-16/h5-10,12-15H,3-4,11H2,1-2H3,(H,24,25)

InChI Key

HUPFMJVAHZPJSU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2

Origin of Product

United States

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